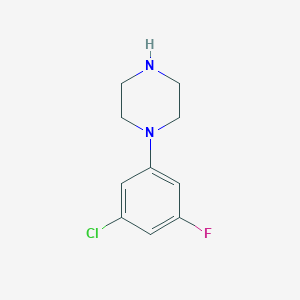

1-(3-Chloro-5-fluorophenyl)piperazine

Description

1-(3-Chloro-5-fluorophenyl)piperazine is a substituted arylpiperazine derivative characterized by a piperazine ring attached to a phenyl group substituted with chlorine (Cl) at the 3-position and fluorine (F) at the 5-position. The dual halogen substitution (Cl and F) may confer unique electronic and steric properties, influencing receptor binding affinity, metabolic stability, and biological activity compared to related compounds.

Properties

Molecular Formula |

C10H12ClFN2 |

|---|---|

Molecular Weight |

214.67 g/mol |

IUPAC Name |

1-(3-chloro-5-fluorophenyl)piperazine |

InChI |

InChI=1S/C10H12ClFN2/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14/h5-7,13H,1-4H2 |

InChI Key |

PKDKJLKTJUZWPP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC(=C2)Cl)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Chloro-5-fluorophenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This reaction proceeds through an aza-Michael addition, leading to the formation of the desired piperazine derivative. Industrial production methods often employ similar synthetic routes but on a larger scale, optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-Chloro-5-fluorophenyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound’s psychoactive properties make it a subject of interest in neurochemical studies and the development of new therapeutic agents.

Medicine: Research is ongoing to investigate its potential as a treatment for certain neurological disorders.

Industry: It is used in the synthesis of other chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-fluorophenyl)piperazine involves its interaction with various molecular targets in the brain. It is believed to act as a serotonin receptor agonist, modulating the activity of serotonin pathways. This interaction can lead to alterations in mood, perception, and cognition, which are characteristic of its psychoactive effects .

Comparison with Similar Compounds

Key Research Findings

Substituent Position Matters : 3-substituted phenylpiperazines (e.g., mCPP, TFMPP) show higher 5-HT1B/1C affinity than 4-substituted analogs .

Halogen Effects : Chlorine enhances 5-HT1B binding, while trifluoromethyl groups (TFMPP) increase potency but reduce metabolic stability .

Antitumor Potential: Bulky sulfonamide groups reduce cytotoxicity, whereas halogenated phenylpiperazines (e.g., 14h) exhibit moderate activity .

Biological Activity

1-(3-Chloro-5-fluorophenyl)piperazine is a chemical compound that has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. This compound features a piperazine ring substituted with a chlorinated and fluorinated aromatic group, which contributes to its unique interactions with various biological targets. Its molecular formula is with a molecular weight of approximately 214.67 g/mol.

Pharmacological Properties

Research indicates that this compound interacts with several receptors in the central nervous system, suggesting its potential as a therapeutic agent for neurological disorders. Notably, it has been associated with antidepressant and anxiolytic properties due to its ability to modulate neurotransmitter systems, particularly serotonin receptors.

Table 1: Comparison of Similar Piperazine Derivatives

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(3-Chloro-4-fluorophenyl)piperazine | Different substitution pattern on the phenyl ring | |

| 1-(4-Chlorophenyl)piperazine | Lacks fluorine substitution; simpler structure | |

| 1-(2-Fluorophenyl)piperazine | Contains only one halogen substituent | |

| 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-fluorophenyl)piperazine | More complex structure with trifluoromethyl group |

The compound's interaction with serotonin receptors is crucial for its proposed antidepressant effects. Studies have shown that it can enhance serotonergic neurotransmission, thereby potentially alleviating symptoms of depression and anxiety. Additionally, the structural characteristics of this compound allow it to engage in various biochemical reactions, making it a versatile candidate for drug development.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

- Antidepressant Activity : A study indicated that derivatives similar to this compound exhibit significant antidepressant-like effects in animal models. The results suggest that these compounds can increase serotonin levels and improve mood-related behaviors.

- Inhibition Studies : In vitro assays demonstrated that this compound could inhibit certain enzymatic activities related to cancer cell proliferation. The compound was tested against phosphoglycerate dehydrogenase (PHGDH), a target in oncology, showing promising inhibitory effects .

Table 2: Inhibition Potency of Related Compounds

| Compound | IC50 (µM) | % Inhibition |

|---|---|---|

| 1 | 15.3 | 92 |

| 2 | ND | 38 (max) |

| 3 | ND | 16 (max) |

| 4 | ND | 2 (max) |

| 5 | ND | 37 (max) |

ND = Not Determined

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.